4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-N,N-diisobutyl-2-nitroaniline
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Overview
Description
The compound “4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-N,N-diisobutyl-2-nitroaniline” is a complex organic molecule. It contains a boron atom, which is unusual for organic compounds, and suggests that it might have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography or NMR spectroscopy. These techniques can provide detailed information about the positions of atoms in the molecule and the types of bonds between them .Physical and Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, solubility, and reactivity would typically be determined experimentally. The presence of both polar (nitro) and nonpolar (isobutyl) groups in this compound suggest that it might have interesting solubility properties .Scientific Research Applications
Hydrolytic Stability and Structural Insights
Research by Emsley et al. (1989) on 2,2-difluoro-4,6-dimethyl-5-(4′-nitrophenyl)-1,3,2-dioxaborinane, a compound structurally similar to the one of interest, highlights its unusual degree of hydrolytic stability. X-ray crystallography revealed a nearly planar 1,3,2-dioxaborinane ring, indicating that delocalization of the formal positive charge is confined to the heterocyclic ring, which could suggest similar stability and structural characteristics for related compounds (Emsley et al., 1989).
Conformational Analysis and Synthesis
Further, the work on stereochemistry of heterocycles by Kuznetsov et al. (1978) discusses the synthesis and conformational analysis of alkyl-1,3,2-dioxaborinanes, including derivatives that might share similarities with the target compound. This research sheds light on how substituents affect the ring's conformation, potentially impacting the compound's reactivity and interaction with other molecules (Kuznetsov et al., 1978).
Application in Synthesis and Antimicrobial Activity
Babu et al. (2008) synthesized several 5,5-dimethyl-2-oxido-[1,3,2]-dioxaphosphorinane-2-yl-amino carboxylates, demonstrating the utility of related compounds in synthesizing molecules with potential antimicrobial activity. This suggests that compounds within this chemical family could be valuable intermediates in developing new antimicrobial agents (Babu et al., 2008).
Piezoelectric and Optical Properties
Research into the piezoelectric and optical properties of related nitroaniline derivatives, as discussed by Baptista et al. (2022), can provide insights into the potential applications of similar compounds in material science, particularly in energy harvesting and as solid-state emitters due to their high piezoelectric output and fluorescence capabilities (Baptista et al., 2022).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-N,N-bis(2-methylpropyl)-2-nitroaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31BN2O4/c1-14(2)10-21(11-15(3)4)17-8-7-16(9-18(17)22(23)24)20-25-12-19(5,6)13-26-20/h7-9,14-15H,10-13H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLYLKNBRNHAUTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC(=C(C=C2)N(CC(C)C)CC(C)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31BN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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